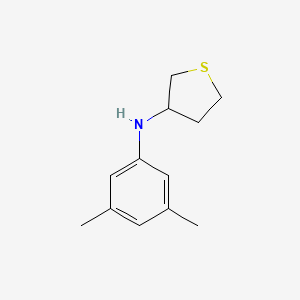
N-(3,5-dimethylphenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)thiolan-3-amine is a chemical compound with the molecular formula C12H17NS and a molecular weight of 207.34 g/mol . This compound is characterized by the presence of a thiolane ring attached to a 3,5-dimethylphenyl group and an amine group. It is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)thiolan-3-amine typically involves the reaction of 3,5-dimethylphenylamine with thiolane derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up using standard chemical engineering techniques to produce larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)thiolan-3-amine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)thiolan-3-amine can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)thiolane-2-amine: Similar structure but with a different position of the amine group.
N-(3,5-dimethylphenyl)thiolane-4-amine: Another isomer with the amine group at a different position.
N-(3,5-dimethylphenyl)thiolane-3-thiol: Contains a thiol group instead of an amine.
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects .
Biological Activity
N-(3,5-dimethylphenyl)thiolan-3-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₇N S
- Molecular Weight : Approximately 207.34 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a thiolane ring and a dimethyl-substituted phenyl group, which contribute to its unique reactivity and biological activity .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction may modulate enzyme activity, particularly in pathways related to melanin production.
- Redox Reactions : The thiolane ring is capable of undergoing redox reactions, which can impact cellular redox balance and signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Studies have explored the compound's potential in cancer treatment:
- Melanin Production Inhibition : Related compounds have demonstrated the ability to downregulate proteins involved in melanogenesis, such as tyrosinase-related protein 2. This suggests applications in treating skin conditions like hyperpigmentation and melanoma .
- Cell Line Studies : In vitro studies have indicated that this compound can reduce cell viability in various cancer cell lines by inducing apoptosis or cell cycle arrest .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound. Below are key findings:
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C12H17NS/c1-9-5-10(2)7-12(6-9)13-11-3-4-14-8-11/h5-7,11,13H,3-4,8H2,1-2H3 |
InChI Key |
SBADMHBSOCXBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCSC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















